Cerebroside D

Structural biology Glycosphingolipid biochemistry Structure-activity relationship

Cerebroside D (CAS 113773-89-0) is a neutral glycosphingolipid belonging to the glucocerebroside subclass, characterized by a (4E,8E)-9-methyl-sphinga-4,8-dienine backbone N-acylated with 2-hydroxyoctadecanoic acid and β-glucosylated at the 1-hydroxy position. First isolated from the fungus Lactarius volemus and subsequently identified in Pachybasium species, Cerebroside D is distinguished from common mammalian cerebrosides by its unique sphingoid base featuring a conjugated diene system and a methyl branch at C-9—structural motifs that are characteristic of fungal sphingolipids and are known to critically influence bioactivity.

Molecular Formula C43H81NO9
Molecular Weight 756.1 g/mol
Cat. No. B12424474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerebroside D
Molecular FormulaC43H81NO9
Molecular Weight756.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
InChIInChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1
InChIKeyRIZIAUKTHDLMQX-NSWGQNMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerebroside D Procurement Guide: A Fungal Glycoceramide with Multi-Target Immunomodulatory Activity in Experimental Colitis


Cerebroside D (CAS 113773-89-0) is a neutral glycosphingolipid belonging to the glucocerebroside subclass, characterized by a (4E,8E)-9-methyl-sphinga-4,8-dienine backbone N-acylated with 2-hydroxyoctadecanoic acid and β-glucosylated at the 1-hydroxy position [1]. First isolated from the fungus Lactarius volemus and subsequently identified in Pachybasium species, Cerebroside D is distinguished from common mammalian cerebrosides by its unique sphingoid base featuring a conjugated diene system and a methyl branch at C-9—structural motifs that are characteristic of fungal sphingolipids and are known to critically influence bioactivity [2][3]. The compound has a molecular formula of C43H81NO9 and a monoisotopic mass of 755.59 Da [4].

Why Generic Glucosylceramide Cannot Replace Cerebroside D in Colitis and T Cell Research


Cerebroside D is not bioequivalent to generic mammalian glucosylceramide (GlcCer d18:1) or galactosylceramide, nor to closely related fungal cerebrosides such as Cerebroside B or C, due to critical structural variations that govern its biological activity [1]. The presence of a 9-methyl-4,8-sphingadienine base, as opposed to the more common 4-sphingenine (d18:1) found in mammalian cerebrosides, has been demonstrated in structure-activity relationship studies to be a key determinant for elicitor and immunomodulatory activity in this compound class [2]. Moreover, Cerebroside D's specific combination of a 2-hydroxy fatty acyl chain and a glucose head group, together with its unique sphingoid base, results in a distinct multi-target mechanism involving simultaneous cytokine regulation, cell cycle arrest at both S and G2/M phases, and cleavage of caspases 3, 9, and 12—a profile not replicated by other cerebrosides tested under identical conditions [3][4]. Substitution with structurally distinct cerebrosides or generic glucosylceramide risks loss of the specific pharmacological activity observed in DSS-induced colitis models and activated T lymphocyte assays [5].

Cerebroside D Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Fungal-Specific Sphingoid Base Confers Distinct Immunomodulatory Activity Relative to Mammalian Cerebrosides

Cerebroside D possesses a (4E,8E)-9-methyl-sphinga-4,8-dienine backbone, in contrast to the (4E)-sphingenine (d18:1) base universally present in mammalian cerebrosides such as bovine brain galactosylceramide and human glucosylceramide (GlcCer d18:1/16:0). Structure-activity relationship studies on fungal cerebrosides have demonstrated that the C-9 methyl group and the 4,8-conjugated diene system are essential structural determinants for bioactivity, including elicitor activity and immunomodulation [1]. Cerebroside D is distinguished from co-isolated Cerebroside B (which contains a shorter 2-hydroxyhexadecanoyl chain, C16:0) and Cerebroside C (which differs in fatty acyl composition) by its specific 2-hydroxyoctadecanoyl (C18:0) N-acyl chain combined with the 9-methyl-4,8-sphingadienine base [2]. The molecular formula C43H81NO9 and monoisotopic mass of 755.59 Da further differentiate Cerebroside D from Cerebroside B (C41H77NO9, 727.56 Da) [3][4].

Structural biology Glycosphingolipid biochemistry Structure-activity relationship

Quantitative Reduction of Colonic TNF-α by Cerebroside D in DSS-Induced Colitis

In the DSS-induced murine colitis model, Cerebroside D treatment at 10 mg/kg decreased tumor necrosis factor-alpha (TNF-α) production in colonic tissue by 50% compared to vehicle-treated DSS controls [1]. This reduction was accompanied by concentration-dependent decreases in interferon-gamma (IFN-γ) and interleukin-1 beta (IL-1β) in intestinal tissue, as well as markedly increased serum levels of the anti-inflammatory cytokine IL-10 [2]. For reference, the calcineurin inhibitor cyclosporine A (CsA), a standard-of-care immunosuppressant used in IBD, has been shown to reduce colonic inflammation with high efficacy at doses of 10, 25, and 50 mg/kg in the same DSS model, though direct head-to-head comparison data for TNF-α reduction magnitude under identical experimental conditions are not available in the published literature [3]. Cerebroside D's multi-cytokine modulation profile (pro-inflammatory suppression plus anti-inflammatory elevation) contrasts with the narrower mechanism of CsA (primarily IL-2 transcription inhibition via NFAT), potentially offering a broader immunoregulatory approach [4].

Inflammatory bowel disease Cytokine modulation Preclinical colitis model

Selective Targeting of Activated T Lymphocytes Over Naive T Cells

Cerebroside D exhibited a marked selectivity for activated T lymphocytes over resting (naive) lymphocytes in vitro. Treatment of concanavalin A-activated or anti-CD3/anti-CD28-activated T cells with Cerebroside D resulted in inhibition of proliferation and induction of apoptosis, whereas naive lymphocytes were unaffected by the compound at the same concentrations [1]. Mechanistically, Cerebroside D prevented activated T cells from entering S phase and G2/M phase of the cell cycle, while naive cells showed no cell cycle perturbation [2]. This activation-dependent selectivity represents a significant advantage over broadly immunosuppressive agents such as CsA and corticosteroids, which suppress both activated and resting lymphocyte populations non-selectively, leading to generalized immunosuppression [3]. In contrast, the plant cyclopeptide Astin C also induces apoptosis selectively in activated T cells but operates through a Fas-independent, mitochondria-dependent pathway without the ER stress component indicated by Cerebroside D's caspase 12 cleavage [4][5].

Immunology T cell biology Apoptosis

Multi-Caspase Activation Profile Distinct from Other T Cell Apoptosis Inducers

Cerebroside D induces apoptosis in activated T cells through a distinctive multi-caspase activation pattern involving cleavage of caspase 3, caspase 9, caspase 12, and poly(ADP-ribose) polymerase (PARP) [1]. The inclusion of caspase 12 cleavage is particularly noteworthy, as caspase 12 is an endoplasmic reticulum (ER) stress-associated caspase that is not typically activated by other cerebrosides or by the mitochondria-dependent apoptosis induced by comparators such as Astin C [2]. In contrast, Astin C activates caspase 9 and caspase 3 but does not activate caspase 8, nor does it involve ER stress markers (GRP78 and GADD153 were not induced) [3]. The dual engagement of the mitochondrial pathway (caspase 9) and the ER stress pathway (caspase 12) by Cerebroside D suggests a broader apoptotic signaling mechanism that may account for its efficacy in eliminating pathogenic T cell populations in inflammatory bowel disease [4].

Apoptosis signaling Caspase cascade ER stress

Synergistic Antifungal Activity with Aculeacin at Low Concentration

Cerebroside D demonstrated strong anti-Candida albicans B311 activity in the presence of the glucan synthetase inhibitor aculeacin at a concentration of 0.05 µg/mL . This synergy-based antifungal activity was identified in a natural product screen specifically designed to detect novel cell wall-active agents, and the major cerebroside responsible for the activity was structurally determined to be (4E,8E)-N-D-2'-hydroxy-(E)-3'-hexadecenoyl-1-O-β-D-glucopyranosyl-9-methyl-4,8-sphingadiene, which corresponds to Cerebroside D [1]. The aculeacin synergy is not a universal property of all cerebrosides; it was observed specifically with the Pachybasium cerebrosides class containing the 9-methyl-4,8-sphingadienine base, distinguishing Cerebroside D from generic glucosylceramides that lack this potentiating activity [2].

Antifungal agent Drug synergy Cell wall targeting

Optimal Research and Procurement Application Scenarios for Cerebroside D Based on Quantitative Evidence


Inflammatory Bowel Disease Preclinical Research: DSS Colitis Model Positive Control

Cerebroside D is ideally suited as a positive control compound in DSS-induced murine colitis studies, where it has demonstrated reproducible efficacy in reducing weight loss, mortality, and colonic TNF-α levels by approximately 50% at 10 mg/kg [1]. Its multi-target mechanism encompassing cytokine modulation, T cell apoptosis, and caspase activation provides a benchmark for evaluating novel IBD therapeutic candidates against a compound with well-characterized in vivo pharmacodynamic endpoints [2].

Activated T Lymphocyte Biology and Apoptosis Signaling Research

Researchers studying T cell receptor-dependent activation and apoptosis pathways can employ Cerebroside D as a chemical probe to investigate the intersection of mitochondrial and ER stress-mediated cell death. Its unique activation of caspase 12, combined with caspase 9 and caspase 3 cleavage, provides a tool for dissecting ER stress contributions to activated T cell apoptosis—a pathway not accessible with commonly used apoptosis inducers such as Astin C or Saikosaponin a [3].

Fungal Glycosphingolipid Structure-Activity Relationship Studies

Cerebroside D serves as a reference standard for structure-activity relationship (SAR) investigations of fungal cerebrosides, particularly those exploring the biological significance of the 9-methyl-4,8-sphingadienine base and 2-hydroxy fatty acid modifications. Its well-defined structure (C43H81NO9, MW 756.11) and established bioactivity profile enable direct comparisons with structural analogs such as Cerebroside B (C41H77NO9, MW 728.07) and Cerebroside C in studies of immunomodulation, cytotoxicity, and membrane interactions [4].

Antifungal Drug Discovery: Cell Wall-Active Synergy Screening

Cerebroside D's documented synergy with aculeacin against Candida albicans B311 at 0.05 µg/mL aculeacin concentration supports its use as a reference compound in antifungal drug discovery programs focused on cell wall-targeting agents . Researchers developing novel glucan synthetase inhibitors or seeking to identify fungal-specific sphingolipid modulators can utilize Cerebroside D as a benchmark for synergy-based screening assays [5].

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